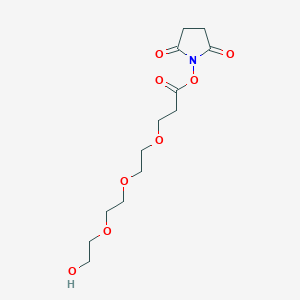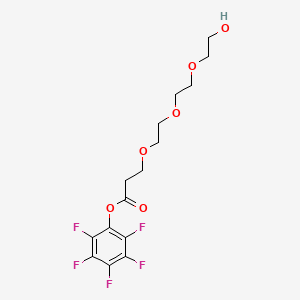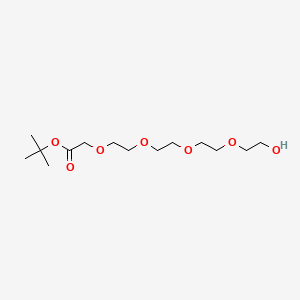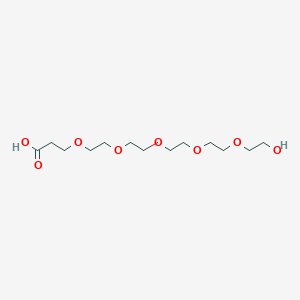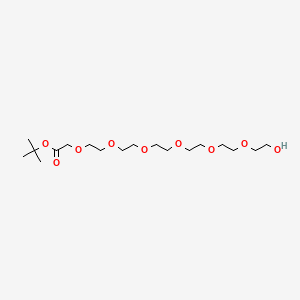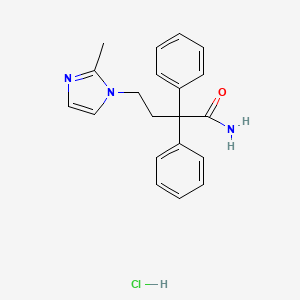
イミダフェナシン塩酸塩
概要
説明
Imidafenacin hydrochloride is an antispasmodic agent with anticholinergic effects . It antagonizes muscarinic receptors in the bladder to reduce the frequency of urination in the treatment of overactive bladder . It is marketed in Japan under the tradenames Staybla by Ono Pharmaceutical and Uritos by Kyojin Pharmaceutical .
Molecular Structure Analysis
The molecular formula of Imidafenacin hydrochloride is C20H21N3O . Its average molecular weight is 319.408 g/mol . The structure of Imidafenacin hydrochloride includes a 2-methyl-1H-imidazole ring attached to a 2,2-diphenylbutanamide group .
Physical And Chemical Properties Analysis
Imidafenacin hydrochloride has a molecular weight of 319.4 g/mol . It is soluble in DMSO at 10 mg/mL . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .
科学的研究の応用
擬似多形変換解析
イミダフェナシン塩酸塩は、擬似多形変換の定量分析に使用されてきました {svg_1}. これには、近赤外(NIR)分光法と湿度制御された96ウェルプレートの使用が含まれます {svg_2}. この方法は、従来のガラス瓶を使用したモデルと同じように定量的に、イミダフェナシンのある形態から別の形態への変換を予測できます {svg_3}. この方法は、吸湿性の薬物候補の多形および擬似多形研究に効率的に適用できる、シンプルで便利な方法です {svg_4}.
過活動膀胱の治療
イミダフェナシン塩酸塩は、ムスカリンM3受容体に対して選択性を示す強力な抗ムスカリン薬です {svg_5}. これは、過活動膀胱の治療に使用されます {svg_6}. この用途は、筋肉細胞やその他の組織の表面に見られるムスカリン受容体に対するアセチルコリンの作用を阻害する能力に基づいています。
前立腺肥大の治療
イミダフェナシン塩酸塩は、前立腺肥大にも潜在的な治療効果があります {svg_7}. 前立腺肥大は、高齢男性に多く見られる症状で、前立腺が大きくなり、排尿に問題が生じます。イミダフェナシン塩酸塩の抗ムスカリン特性は、これらの症状を軽減するのに役立ちます。
多形特性の特性評価
イミダフェナシン塩酸塩は、薬物候補の多形特性の特性評価に使用できます {svg_8}. この技術は、少量のサンプルのみを必要とするため、開発の初期段階にある薬物に適用できます {svg_9}.
作用機序
Target of Action
Imidafenacin hydrochloride primarily targets the muscarinic M1 and M3 receptors . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .
Mode of Action
Imidafenacin hydrochloride acts as an antimuscarinic agent . It binds to and antagonizes muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors, but with lower affinity . The antagonism of these receptors by imidafenacin prevents contraction of the bladder’s detrusor muscle, reduces acetylcholine release, and ultimately reduces the frequency of urination .
Biochemical Pathways
The primary biochemical pathway affected by imidafenacin hydrochloride involves the muscarinic receptors in the bladder . M3 receptors stimulate contraction of the detrusor muscle in the bladder via the release of calcium from the sarcoplasmic reticulum . M2 receptors, also present in the detrusor muscle, serve to inhibit adenylate cyclase, reducing the relaxation mediated by β adrenergic receptors .
Pharmacokinetics
Imidafenacin hydrochloride is rapidly absorbed, with maximum plasma concentrations occurring 1 to 3 hours after oral administration . Plasma concentrations of imidafenacin increase in a dose-dependent manner, with an elimination half-life of approximately 3 hours . The pharmacokinetic profiles of imidafenacin showed almost identical T max, T 1/2, and CL/F values with dose-dependent C max and AUC values .
Result of Action
The molecular and cellular effects of imidafenacin hydrochloride’s action primarily involve the reduction of urinary frequency . By antagonizing muscarinic receptors in the bladder, imidafenacin hydrochloride reduces the frequency of urination in the treatment of overactive bladder .
Safety and Hazards
生化学分析
Biochemical Properties
Imidafenacin hydrochloride interacts with muscarinic receptors in the bladder, specifically M1 and M3 receptors . It binds to these receptors with high affinity, antagonizing their function . This interaction reduces the frequency of urination, providing relief for conditions like overactive bladder .
Cellular Effects
Imidafenacin hydrochloride’s primary cellular effect is the reduction of urinary frequency in patients with overactive bladder . It achieves this by antagonizing muscarinic receptors in the bladder, which in turn reduces the contraction of the detrusor muscle in the bladder . This effect on cell signaling pathways leads to a decrease in urinary urgency and frequency .
Molecular Mechanism
The molecular mechanism of action of Imidafenacin hydrochloride involves binding to and antagonizing muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors but with lower affinity . M3 receptors stimulate contraction of the detrusor muscle in the bladder via release of calcium from the sarcoplasmic reticulum . M2 receptors are also present in the detrusor muscle but serve to inhibit adenylate cyclase which reduces the relaxation mediated by β adrenergic receptors .
Metabolic Pathways
Imidafenacin hydrochloride is rapidly and well absorbed after oral administration, circulates in human plasma as the unchanged form, its glucuronide, and other metabolites, and is then excreted in urine and feces as the oxidized metabolites of 2-methylimidazole moiety .
特性
IUPAC Name |
4-(2-methylimidazol-1-yl)-2,2-diphenylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O.ClH/c1-16-22-13-15-23(16)14-12-20(19(21)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18;/h2-11,13,15H,12,14H2,1H3,(H2,21,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVKCGOEUKOSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid](/img/structure/B608002.png)

